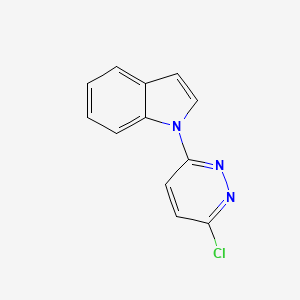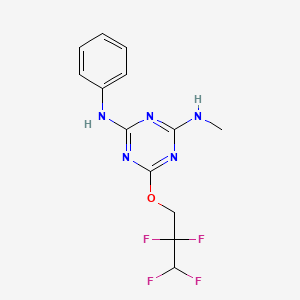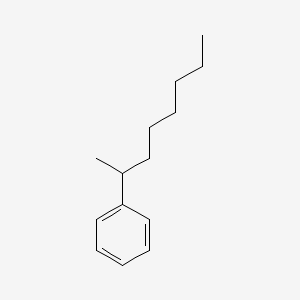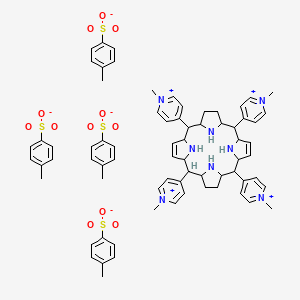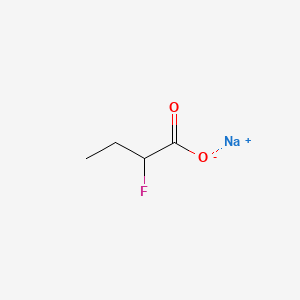![molecular formula C17H24N2O6 B13413543 Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate is a versatile organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural features, which contribute to its reactivity and utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate typically involves the alkylation of diethyl malonate with appropriate reagents. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol . This enolate ion then undergoes alkylation with a suitable alkyl halide to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification methods such as crystallization from benzene/pet ether are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino and methoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing various complex molecules and pharmaceutical intermediates.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is an intermediate in the synthesis of drugs and potential therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate.
Diethyl acetamidomalonate: Another related compound used in pharmaceutical synthesis.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and applications. Its combination of amino, methoxy, and acetamido groups makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C17H24N2O6 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C17H24N2O6/c1-5-24-15(21)17(19-11(3)20,16(22)25-6-2)10-12-7-8-13(18)14(9-12)23-4/h7-9H,5-6,10,18H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
FYEGFDUEAHMSOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)N)OC)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



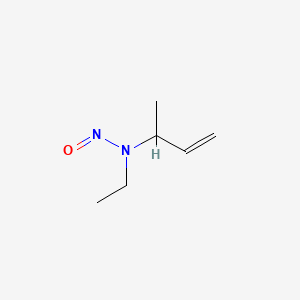
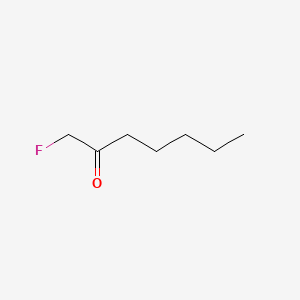
![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)

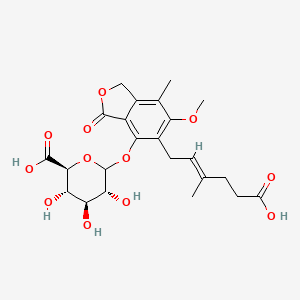
![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)
